1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene
Overview
Description
1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene is an organic compound with the molecular formula C7H3ClF3NO3. This compound is characterized by the presence of a chloro(difluoro)methoxy group, a fluoro group, and a nitro group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of the Nitro Group: Nitration of the benzene ring is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Introduction of the Fluoro Group: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Introduction of the Chloro(difluoro)methoxy Group: This step involves the reaction of the intermediate compound with chlorodifluoromethane in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene undergoes various types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and fluoro). Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials with unique electronic or optical properties.
Agricultural Chemistry: It serves as an intermediate in the synthesis of agrochemicals, including herbicides and insecticides.
Chemical Biology: The compound is utilized in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules
Mechanism of Action
The mechanism of action of 1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene can be compared with similar compounds such as:
1-[Chloro(difluoro)methoxy]-2-nitrobenzene: Lacks the fluoro group, resulting in different reactivity and applications.
1-[Chloro(difluoro)methoxy]-3-nitrobenzene: Lacks the fluoro group, affecting its electronic properties and reactivity.
1-[Chloro(difluoro)methoxy]-4-fluoro-2-nitrobenzene: The position of the fluoro group is different, leading to variations in chemical behavior and applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-3-fluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-5-3-1-2-4(9)6(5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFKRLOATYZXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217672 | |
Record name | Benzene, 1-(chlorodifluoromethoxy)-3-fluoro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201217672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404193-86-7 | |
Record name | Benzene, 1-(chlorodifluoromethoxy)-3-fluoro-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404193-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(chlorodifluoromethoxy)-3-fluoro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201217672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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